molecular formula C7H9ClN2O2 B146507 3,5-Diaminobenzoic acid dihydrochloride CAS No. 618-56-4

3,5-Diaminobenzoic acid dihydrochloride

Cat. No.: B146507
CAS No.: 618-56-4
M. Wt: 188.61 g/mol
InChI Key: GJYYDDRSICTFRM-UHFFFAOYSA-N
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Description

3,5-Diaminobenzoic acid dihydrochloride: is a chemical compound with the molecular formula C7H10Cl2N2O2 . It is a derivative of benzoic acid, where two amino groups are substituted at the 3 and 5 positions of the benzene ring, and it is further converted to its dihydrochloride salt form. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

It is known to have antigenicity properties towards monoclonal antibodies . It is also suggested to have an impact on the respiratory system .

Mode of Action

It is used as a key reagent in a sensitive fluorometric assay for the determination of dna . This suggests that it may interact with DNA in some way.

Biochemical Pathways

Given its use in dna assays , it may be involved in pathways related to DNA synthesis or repair.

Result of Action

It has been used in assays for dna determination , suggesting it may have effects at the molecular level related to DNA interaction.

Action Environment

The action of 3,5-Diaminobenzoic acid dihydrochloride can be influenced by environmental factors. For instance, it is known to be stable under normal temperatures but decomposes when heated . It is soluble in water and some organic solvents , which could affect its distribution and action in biological systems. Furthermore, safety data sheets indicate that it may cause skin and eye irritation, and may have effects on the respiratory system , suggesting that its action and efficacy could be influenced by the exposure environment.

Biochemical Analysis

Biochemical Properties

3,5-Diaminobenzoic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the determination of DNA through sensitive fluorometric assays . It interacts with enzymes, proteins, and other biomolecules, forming complexes that can be detected through fluorescence. The compound’s ability to form fluorescent complexes with deoxyribose makes it a valuable reagent in DNA quantification assays . Additionally, this compound has been shown to interact with various metal ions, which can influence its biochemical properties and reactivity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli . These effects highlight the compound’s potential as a tool for studying cellular processes and mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, thereby affecting DNA replication and repair processes . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been reported that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function and gene expression, while high doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress and cellular damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for specific experimental conditions and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For instance, it has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a tool for studying metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical and cellular effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its effects on cellular processes . The distribution of the compound within tissues can also influence its overall activity and effectiveness in experimental settings .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, this compound can localize to other organelles, such as the mitochondria, where it can influence metabolic processes and cellular energy production . These subcellular localization patterns highlight the compound’s versatility and potential for studying various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of m-dinitrobenzoic acid: One common method involves the reduction of m-dinitrobenzoic acid using hydrogen in the presence of a hydrogenation catalyst such as a nickel-based catalyst.

    Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of m-dinitrobenzoic acid using a three-way catalyst composed of nickel, aluminum, and a rare earth metal such as lanthanum, ytterbium, or cerium.

Industrial Production Methods: Industrial production of 3,5-diaminobenzoic acid dihydrochloride typically involves large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of 3,5-diaminobenzoic acid.

    Reduction: 3,5-Diaminobenzoic acid from m-dinitrobenzoic acid.

    Substitution: Substituted derivatives with modified amino groups.

Comparison with Similar Compounds

    3,4-Diaminobenzoic acid: Similar structure but with amino groups at the 3 and 4 positions.

    3-Aminobenzoic acid hydrochloride: Contains a single amino group at the 3 position and a hydrochloride salt.

    3,5-Diisothiocyanatobenzoic acid: Contains isothiocyanate groups instead of amino groups.

Uniqueness: 3,5-Diaminobenzoic acid dihydrochloride is unique due to the specific positioning of its amino groups, which allows for distinct reactivity and applications in various fields. Its dihydrochloride form enhances its solubility and stability, making it suitable for diverse chemical processes .

Properties

CAS No.

618-56-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3,5-diaminobenzoic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H

InChI Key

GJYYDDRSICTFRM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl

618-56-4

Related CAS

535-87-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3,5-diaminobenzoic acid dihydrochloride used to determine trace amounts of metals?

A: this compound (DABA) can act as a chromogenic reagent in kinetic-spectrophotometric methods for determining trace amounts of certain metals. This is based on the principle that some metal ions can catalyze the oxidation of DABA by oxidizing agents like potassium bromate [] or hydrogen peroxide [].

Q2: What are the advantages of using this compound in kinetic-spectrophotometric methods?

A2: this compound offers several advantages as a reagent in kinetic-spectrophotometric analysis:

  • Sensitivity: DABA-based methods exhibit high sensitivity, enabling the determination of extremely low concentrations of metal ions. For example, the method using DABA and potassium bromate can detect vanadium (V) in the ng/mL range [], while the method with hydrogen peroxide can detect iron (III) at levels as low as 1 ng/mL [].

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